1-Benzyl-4-{4-[2-(benzyloxy)ethoxy]but-2-yn-1-yl}piperazine
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Overview
Description
1-Benzyl-4-{4-[2-(benzyloxy)ethoxy]but-2-yn-1-yl}piperazine is a complex organic compound that belongs to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals. This particular compound features a benzyl group, a benzyloxyethoxy chain, and a but-2-yn-1-yl group, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-{4-[2-(benzyloxy)ethoxy]but-2-yn-1-yl}piperazine typically involves multiple steps:
Formation of 1-Benzylpiperazine: This can be achieved by reacting piperazine with benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Benzyloxyethoxy Chain: This step involves the reaction of the intermediate with 2-(benzyloxy)ethanol under suitable conditions.
Introduction of the But-2-yn-1-yl Group: This final step can be carried out using a coupling reaction, such as the Sonogashira coupling, which involves the use of palladium catalysts and copper co-catalysts.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-{4-[2-(benzyloxy)ethoxy]but-2-yn-1-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as halides or amines.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alkenes or alkanes.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-4-{4-[2-(benzyloxy)ethoxy]but-2-yn-1-yl}piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-{4-[2-(benzyloxy)ethoxy]but-2-yn-1-yl}piperazine involves its interaction with specific molecular targets. The benzyl and piperazine moieties can interact with various receptors and enzymes, potentially modulating their activity. The benzyloxyethoxy chain and but-2-yn-1-yl group may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
1-Benzylpiperazine: A simpler analog with similar pharmacological properties.
1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Another complex piperazine derivative with unique chemical properties.
Uniqueness: 1-Benzyl-4-{4-[2-(benzyloxy)ethoxy]but-2-yn-1-yl}piperazine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C24H30N2O2 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-benzyl-4-[4-(2-phenylmethoxyethoxy)but-2-ynyl]piperazine |
InChI |
InChI=1S/C24H30N2O2/c1-3-9-23(10-4-1)21-26-16-14-25(15-17-26)13-7-8-18-27-19-20-28-22-24-11-5-2-6-12-24/h1-6,9-12H,13-22H2 |
InChI Key |
CYQXMEKKSRFYER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC#CCOCCOCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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